molecular formula C19H23ClN4O2 B11931898 pan-PIM inhibitor 17

pan-PIM inhibitor 17

Cat. No.: B11931898
M. Wt: 374.9 g/mol
InChI Key: CFSVVPXFKWODBI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pan-PIM inhibitor 17 is a small-molecule inhibitor targeting the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell cycle progression, apoptosis, and metabolism. Overexpression of PIM kinases is often associated with the development of hematological malignancies and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pan-PIM inhibitor 17 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pan-PIM inhibitor 17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties .

Scientific Research Applications

Pan-PIM inhibitor 17 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of PIM kinases in various biochemical pathways.

    Biology: Helps in understanding the cellular processes regulated by PIM kinases, such as cell cycle progression and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and solid tumors. .

    Industry: Employed in the development of new therapeutic agents targeting PIM kinases

Mechanism of Action

Pan-PIM inhibitor 17 exerts its effects by competitively binding to the adenosine triphosphate-binding site of PIM kinases. This inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the Bcl-2 antagonist of cell death, 4EBP1, and p70S6K .

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide

InChI

InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1

InChI Key

CFSVVPXFKWODBI-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@@H]3CCCNC3)C#CCCOC

Canonical SMILES

CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC

Origin of Product

United States

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